![molecular formula C8H8N2O3 B2964607 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine CAS No. 2222512-37-8](/img/structure/B2964607.png)

6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

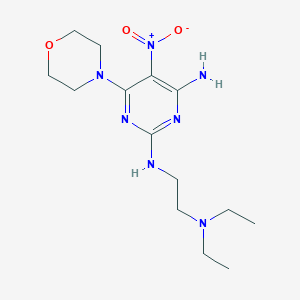

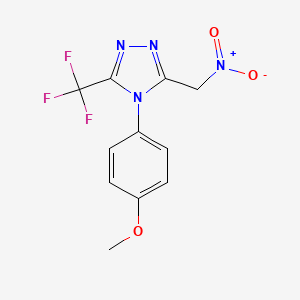

6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is a chemical compound with the molecular formula C8H8N2O3 . It is a type of heterocyclic compound .

Synthesis Analysis

The synthesis of pyrano[2,3-b]pyridine derivatives has been achieved using both microwave heating and solar thermal energy in aqueous EtOH (50%) in the presence of a catalytic amount of K2CO3 . The products were obtained in 84–90% yields in 10–20 min by microwave heating, and in 90–96% yields in 2–3 h using solar energy .Molecular Structure Analysis

The molecular structure of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The molecular weight of this compound is 180.16 .Physical And Chemical Properties Analysis

The predicted boiling point of 6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine is 334.2±42.0 °C . The predicted density of this compound is 1.361±0.06 g/cm3 . The predicted pKa value is 0.33±0.20 .Aplicaciones Científicas De Investigación

Efficient Synthesis and Derivative Applications

- Building Blocks for Heterocyclic Compounds : A study by Figueroa‐Pérez et al. (2006) describes the use of chloro-nitro pyrrolopyridine compounds as versatile building blocks for synthesizing 7-azaindole derivatives, showcasing the utility of nitro-substituted pyridines in developing complex molecular structures Figueroa‐Pérez et al., 2006.

Applications in Energetic Materials

- Nitrification of Nitrogen-Rich Compounds : Luo et al. (2022) reviewed the nitration methods of azoles and azines, highlighting the significance of the nitro group in enhancing the oxygen balance and detonation performances of energetic materials. This suggests that compounds like "6-Nitro-2H,3H,4H-pyrano[2,3-b]pyridine" could be key in the development of high-energy-density materials Luo et al., 2022.

Molecular Design for Enhanced Properties

- Bridged Energetic Pyridines Derivatives : Research by Zhai et al. (2019) on the molecular design of bridged pyridine-based energetic derivatives explored their structural stability, heats of formation, and detonation properties. The study emphasizes the role of steric hindrance and intramolecular interactions in determining the stability and reactivity of such compounds Zhai et al., 2019.

Safety and Hazards

Propiedades

IUPAC Name |

6-nitro-3,4-dihydro-2H-pyrano[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-10(12)7-4-6-2-1-3-13-8(6)9-5-7/h4-5H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWKABJOCGXXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N=CC(=C2)[N+](=O)[O-])OC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Cyanocyclohexyl)(methyl)carbamoyl]methoxy}-4-methoxybenzamide](/img/structure/B2964524.png)

![N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-ethanamine](/img/structure/B2964533.png)

![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)prop-2-en-1-one](/img/structure/B2964538.png)

![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)

![N-(4-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964542.png)

![N-{5-[(E)-2-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-thienyl)vinyl]-3-methylisoxazol-4-yl}propanamide](/img/structure/B2964543.png)

![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2964544.png)